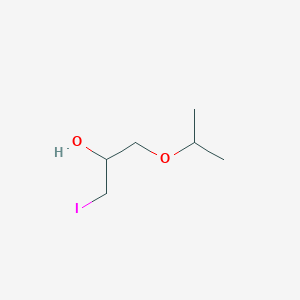

1-Iodo-3-(propan-2-yloxy)propan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-propan-2-yloxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13IO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJUEFKXTHJJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Iodo 3 Propan 2 Yloxy Propan 2 Ol and Analogous Structures

Direct Synthesis Approaches

Direct synthetic methods offer a straightforward pathway to 1-Iodo-3-(propan-2-yloxy)propan-2-ol by introducing the iodo and hydroxyl functionalities in a controlled manner.

Halogenative Cleavage of Epoxide Precursors with Elemental Iodine

The ring-opening of epoxides is a fundamental strategy for the synthesis of β-halo alcohols. wikipedia.org For the synthesis of this compound, the corresponding epoxide precursor, 2-((isopropoxymethyl)oxirane), can be subjected to halogenative cleavage using elemental iodine. This reaction proceeds via nucleophilic attack of the iodide ion on one of the epoxide carbons. The regioselectivity of the ring-opening is crucial and can be influenced by the reaction conditions. libretexts.org In acidic conditions, the nucleophile typically attacks the more substituted carbon, while under neutral or basic conditions, the attack occurs at the less sterically hindered carbon. libretexts.org The use of catalysts, such as diamine podands, can facilitate this reaction, affording vicinal iodo alcohols in high yields under neutral and mild conditions. researchgate.net Acetic acid solutions of lithium iodide are also effective for cleaving epoxides to yield iodohydrins. manac-inc.co.jp

The reaction of epoxides with elemental iodine can be promoted by various reagents to generate the desired iodohydrins. For instance, an efficient and mild thiophenol-promoted ring-opening of epoxides with iodine affords β-iodo alcohols in very good yields. organic-chemistry.org

Strategies Involving Alkyl Iodides as Radical Precursors in C-X Bond Formation

Alkyl iodides can serve as precursors to alkyl radicals, which can then participate in carbon-iodine bond formation. Recent studies have demonstrated amination strategies where alkyl iodides are used as radical precursors. researchgate.net While direct application to the synthesis of this compound from a radical pathway is not extensively documented, the principles of radical hydroxymethylation using alkyl iodides and formaldehyde (B43269) as a C1 synthon could be adapted. nih.gov This process involves overcoming the unfavorable addition of carbon radicals to formaldehyde by trapping the resulting oxygen radical. nih.gov

Free radical halogenation provides a method to functionalize unreactive alkanes. byjus.com However, direct free radical iodination of aliphatic hydrocarbons with elemental iodine is often endothermic and does not proceed efficiently without an activating light source. byjus.com

Iodination Reactions of Propanol (B110389) Derivatives and Related Unsaturated Substrates

The synthesis of this compound can be achieved through the iodination of unsaturated precursors like 3-(propan-2-yloxy)prop-1-ene. The reaction of alkenes with iodine and an appropriate nucleophile, such as water or an alcohol, is a common method for preparing β-iodo ethers and iodohydrins. thieme-connect.com The use of N-iodosuccinimide (NIS) in a mixture of water and an organic solvent is a well-established procedure for the preparation of iodohydrins from alkenes. researchgate.net

The reaction of alkenes with iodine and ferric sulfate (B86663) in the presence of an alcohol can yield β-iodo ethers. thieme-connect.com A similar approach using iodine and water in the presence of metal salts like ferric sulfate can produce iodohydrins. thieme-connect.com

Analogous Synthetic Routes and Precursor Chemistry

The synthesis of this compound can also be approached by adapting general synthetic protocols for alcohols and ethers, and by utilizing propanol-based starting materials.

Adaptations from General Alcohol and Ether Synthesis Protocols

A versatile method for preparing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comchemistrytalk.orgwikipedia.orgbyjus.combritannica.com To synthesize the precursor for this compound, one could first prepare the ether linkage. For example, reacting 3-iodopropan-1-ol with a suitable isopropoxide source, or reacting an allyl alcohol derivative with an isopropyl halide followed by subsequent functional group transformations. The Williamson synthesis is an SN2 reaction, and its success depends on using an unhindered alkyl halide to avoid elimination side reactions. britannica.com

The conversion of alcohols to alkyl iodides is a common functional group transformation. cmu.edu A system of cerium(III) chloride heptahydrate and sodium iodide in acetonitrile (B52724) can be used for the mild preparation of iodides from alcohols. cmu.eduorganic-chemistry.org

The following table summarizes various reagents and conditions used in general alcohol and ether synthesis that can be adapted for the synthesis of this compound and its precursors.

| Precursor Type | Reagent/Catalyst | Reaction Type | Product Type |

| Epoxide | Elemental Iodine / Thiophenol | Ring-Opening | β-Iodo Alcohol |

| Epoxide | Lithium Iodide / Acetic Acid | Ring-Opening | Iodohydrin |

| Alkene | N-Iodosuccinimide / Water | Iodohydroxylation | Iodohydrin |

| Alkene | Iodine / Ferric Sulfate / Alcohol | Iodoetherification | β-Iodo Ether |

| Alcohol | Alkyl Halide / Base | Williamson Ether Synthesis | Ether |

| Alcohol | CeCl₃·7H₂O / NaI | Iodination | Alkyl Iodide |

Derivations from Propanol-based Carbon Scaffolds

The synthesis can commence from a propanol-based scaffold. For instance, 1,3-disubstituted propan-2-ols can be synthesized from the epoxide ring opening of epichlorohydrin (B41342). researchgate.net This approach allows for the introduction of various substituents at the 1 and 3 positions of the propanol backbone.

Another strategy involves the use of cyclopropanols. These strained three-membered rings can undergo ring-opening reactions to form functionalized organic compounds. researchgate.net For example, zinc-catalyzed β-functionalization of cyclopropanols via an enolized homoenolate can be employed. researchgate.net The synthesis of 1-substituted cyclopropanols can be achieved through the titanium(IV) isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide. organic-chemistry.org

The following table outlines synthetic strategies starting from propanol-based scaffolds.

| Starting Scaffold | Key Intermediate | Reaction Type | Target Functionality |

| Epichlorohydrin | 1,3-disubstituted propan-2-ol | Epoxide Ring-Opening | Varied substituents at C1 and C3 |

| Ester | 1-substituted cyclopropanol | Kulinkovich Reaction | Cyclopropyl group |

| Cyclopropanol | Enolized Homoenolate | Ring-Opening | β-functionalized carbonyl |

Convergent and Divergent Synthetic Pathways for Substituted Iodohydrins

The synthesis of substituted iodohydrins, such as this compound, can be approached through various strategic pathways. These strategies are broadly categorized as convergent or divergent, with the choice depending on the desired molecular complexity, stereochemical control, and the availability of starting materials. The synthesis of this class of molecules, which features both an ether linkage and a vicinal iodo-alcohol moiety, primarily relies on the strategic opening of an epoxide ring. researchgate.netwikipedia.org

A convergent synthesis for this compound would typically involve the preparation of an advanced intermediate that already contains the isopropoxy group, followed by a final step to introduce the iodo-alcohol functionality. The most direct convergent route involves the ring-opening of isopropyl glycidyl (B131873) ether. In this approach, the ether precursor is treated with an appropriate iodine-containing reagent. This method is highly efficient as the main carbon skeleton is assembled before the key functional group transformation.

In contrast, a divergent synthesis begins with a common, simple precursor that can be elaborated into a variety of structurally related compounds by applying different reaction conditions or reagents. nih.gov For the synthesis of substituted iodohydrins, a common starting material like epichlorohydrin or glycidol (B123203) serves as a branching point. From this precursor, a diverse library of iodohydrins with various ether substituents can be generated.

The key to a divergent strategy in this context often lies in controlling the regioselectivity of the epoxide ring-opening reaction. Unsymmetrical epoxides, like isopropyl glycidyl ether, have two distinct carbon atoms that can be attacked by a nucleophile. The choice of catalyst and reaction conditions can direct the nucleophile (in this case, an iodide ion) to preferentially attack one carbon over the other, leading to two different regioisomeric products. This controlled selectivity is the essence of a divergent approach from a common intermediate.

The reaction of an epoxide with a hydrohalic acid, such as hydroiodic acid (HI), or with a metal halide is a common method for preparing halohydrins. wikipedia.org The regiochemical outcome of this ring-opening can be influenced by whether the reaction proceeds under acidic or basic/neutral conditions. chemistrysteps.comlibretexts.org

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack by the iodide ion often occurs at the more substituted carbon atom, following a reaction pathway with SN1-like character. chemistrysteps.comlibretexts.org

Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism, where the iodide nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comlibretexts.org

Various catalysts, including β-cyclodextrin and meso-tetraphenylporphyrins (H2TPPs), have been employed to enhance the regioselectivity and yield of epoxide ring-opening reactions with elemental iodine or other iodine sources under mild and neutral conditions. researchgate.netorganic-chemistry.org

The following table summarizes the divergent pathways starting from a common precursor, isopropyl glycidyl ether, to yield two different regioisomeric iodohydrins.

| Pathway | Reaction Conditions | Major Product | Mechanism Type |

|---|---|---|---|

| Attack at C1 (less substituted) | Neutral/Basic (e.g., NaI, KI) | This compound | SN2 |

| Attack at C2 (more substituted) | Acidic (e.g., HI) | 2-Iodo-3-(propan-2-yloxy)propan-1-ol | SN1-like |

Research into the synthesis of iodohydrins has explored various iodine sources and reaction conditions to optimize yields and selectivity. For example, the use of N-iodosuccinimide (NIS) in a mixture of DME and water has been shown to be an effective method for the iodohydroxylation of alkenes. mdma.ch While not directly applicable to the ether-containing target molecule, it highlights the diverse reagents available for forming the iodohydrin functionality. Another approach involves the in situ generation of hypoiodous acid (IOH) from reagents like IBX and molecular iodine, which reacts with olefins to produce iodohydrins. organic-chemistry.org

The following table details experimental findings for the synthesis of various iodohydrins via epoxide ring-opening, demonstrating the high yields and regioselectivity that can be achieved under optimized conditions.

| Epoxide Substrate | Iodine Source/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Styrene Oxide | I2 / Thiophenol | CH3CN | 92 | organic-chemistry.org |

| Propylene Oxide | LiI / β-cyclodextrin | Water | 92 | organic-chemistry.org |

| Cyclohexene Oxide | I2 / meso-tetraphenylporphyrin (H2TPP) | CHCl3 | 96 | researchgate.net |

| 1-Butene Oxide | I2 / Isonicotinic hydrazide | CH2Cl2 | 95 | researchgate.net |

These findings underscore that by carefully selecting the synthetic strategy—convergent or divergent—and controlling the reaction conditions, specific substituted iodohydrins like this compound can be synthesized with high precision and efficiency. The divergent approach is particularly powerful for creating a family of related compounds from a single, readily available starting material.

Reactivity and Reaction Mechanisms of 1 Iodo 3 Propan 2 Yloxy Propan 2 Ol

Transformations Involving the Iodine Moiety

The carbon-iodine bond is the most reactive site in the molecule for many transformations due to its relatively low bond dissociation energy and the excellent leaving group ability of the iodide ion.

Nucleophilic Substitution Reactions and Associated Stereochemical Outcomes

The primary carbon bearing the iodine atom is susceptible to attack by a wide variety of nucleophiles, proceeding primarily through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the iodine atom, leading to the displacement of the iodide ion.

A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. utexas.edunumberanalytics.comoregonstate.edulibretexts.org If the starting material were chiral at the carbon bearing the iodine, the product would have the opposite configuration. For 1-Iodo-3-(propan-2-yloxy)propan-2-ol, the substitution occurs at a primary carbon, which is achiral. However, the principle of backside attack is fundamental to the mechanism. oregonstate.edu

An analogous well-studied example that illustrates this stereochemical outcome is the reaction of optically pure 2-iodooctane (B1593957) with radioactive iodide ions. The reaction proceeds with a complete inversion of configuration, which can be observed by monitoring the rate of racemization of the starting material. utexas.edu Similarly, for this compound, the approach of the nucleophile dictates the spatial arrangement of the newly formed bond.

| Nucleophile | Product | Reaction Conditions | Mechanism |

|---|---|---|---|

| Cyanide (CN⁻) | 4-(propan-2-yloxy)-3-hydroxybutanenitrile | Polar aprotic solvent (e.g., DMSO, Acetone) | SN2 |

| Azide (N₃⁻) | 1-Azido-3-(propan-2-yloxy)propan-2-ol | Polar aprotic solvent (e.g., DMF) | SN2 |

| Hydroxide (B78521) (OH⁻) | 3-(propan-2-yloxy)propane-1,2-diol | Aqueous solution, heat | SN2 |

| Ammonia (B1221849) (NH₃) | 1-Amino-3-(propan-2-yloxy)propan-2-ol | Excess ammonia in ethanol | SN2 |

Radical Reactions and Group Transfer Processes with the Alkyl Iodide Functionality

The relatively weak carbon-iodine bond in this compound allows for its participation in radical reactions. Homolytic cleavage of the C-I bond can be initiated by heat, light, or a radical initiator, generating a primary alkyl radical. This reactive intermediate can then undergo various transformations.

One important class of reactions is atom-transfer radical cyclization (ATRC). nih.gov If the molecule were to possess an appropriately positioned unsaturated group (an alkene or alkyne), the initially formed radical could undergo an intramolecular cyclization. This would be followed by the transfer of an atom or group from a trapping agent to the newly formed radical center, yielding a cyclic product. While this compound itself is saturated, its derivatives containing unsaturation could potentially undergo such cyclizations. For instance, an unsaturated ether or ester derivative could be a substrate for such transformations.

Thiyl radicals, generated from thiols, are also known to mediate radical cyclization reactions of unsaturated substrates. mdpi.com In a hypothetical scenario, a derivative of this compound containing an alkene could react with a thiyl radical to initiate a cyclization cascade.

Participation in Halogen Bonding Interactions and Supra-molecular Assemblies

The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) on its outer surface is attracted to a Lewis base (an electron donor). nih.govacs.org The σ-hole is located on the halogen atom along the extension of the covalent bond to the carbon atom.

This directional interaction allows for the formation of ordered supramolecular assemblies in the solid state and can influence molecular recognition in solution. nih.gov The iodine atom in this compound can form halogen bonds with various Lewis bases, such as the oxygen atoms of carbonyl groups, the nitrogen atoms of amines, or even other halogen atoms. acs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine a particularly effective halogen bond donor. acs.org Hypervalent iodine compounds are also known to be excellent halogen bond donors and are used in organocatalysis. researchgate.net

| Halogen Bond Acceptor (Lewis Base) | Nature of Interaction | Potential Supramolecular Structure |

|---|---|---|

| Pyridine (Nitrogen lone pair) | I···N | Linear chains or discrete complexes |

| Acetone (Carbonyl oxygen) | I···O | Zig-zag chains or sheets |

| Iodide ion (I⁻) | I···I⁻ | Polyiodide networks |

| Hydroxyl group (Oxygen lone pair) | I···O | Intermolecular hydrogen and halogen bonded networks |

Reactions at the Alcohol Functionality

The secondary hydroxyl group in this compound is another key site for chemical modification, allowing for oxidation, reduction, and derivatization through etherification and esterification.

Controlled Oxidation and Reduction Pathways

The secondary alcohol can be oxidized to the corresponding ketone, 1-Iodo-3-(propan-2-yloxy)propan-2-one, using a variety of oxidizing agents. The choice of reagent allows for control over the reaction and tolerance of other functional groups. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often employed for this transformation to avoid over-oxidation or side reactions involving the iodide. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), are also effective for the oxidation of alcohols. mdpi.com

Conversely, the corresponding ketone can be reduced back to the secondary alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). If the starting material for the reduction is the ketone, an achiral molecule, the product will be a racemic mixture of the (R) and (S) enantiomers of this compound, as the hydride can attack from either face of the planar carbonyl group with equal probability.

Etherification and Esterification Reactions for Functional Group Interconversion

The hydroxyl group of this compound can be readily converted into an ether or an ester, allowing for further functionalization of the molecule.

Etherification: In the presence of a strong base, such as sodium hydride (NaH), the alcohol is deprotonated to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in a Williamson ether synthesis to form a new ether linkage.

Esterification: The alcohol can be esterified by reacting it with a carboxylic acid or an acyl halide. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, reaction with a more reactive acyl chloride or acid anhydride (B1165640), often in the presence of a base like pyridine, provides a more rapid and often higher-yielding route to the corresponding ester.

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Etherification | 1. NaH 2. Methyl iodide (CH₃I) | 1-Iodo-2-methoxy-3-(propan-2-yloxy)propane | Anhydrous THF or DMF |

| Esterification | Acetic anhydride ((CH₃CO)₂O) | 1-Iodo-3-(propan-2-yloxy)propan-2-yl acetate | Pyridine, room temperature |

| Esterification | Benzoyl chloride (C₆H₅COCl) | 1-Iodo-3-(propan-2-yloxy)propan-2-yl benzoate | Pyridine, 0 °C to room temperature |

| Esterification | Acetic acid (CH₃COOH) | 1-Iodo-3-(propan-2-yloxy)propan-2-yl acetate | Acid catalyst (e.g., H₂SO₄), heat |

Investigation of Intra- and Intermolecular Hydrogen Bonding Phenomena

The molecular structure of this compound, featuring a hydroxyl (-OH) group, an ether linkage (-O-), and an iodine atom, allows for a variety of intra- and intermolecular hydrogen bonding interactions. These non-covalent interactions are crucial in determining the compound's physical properties, conformation in different media, and its reactivity.

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group to the ether oxygen and the iodine atom in the 1,3-disubstituted propan-2-ol backbone allows for the potential formation of intramolecular hydrogen bonds. The hydrogen atom of the hydroxyl group can act as a hydrogen bond donor, while the ether oxygen, with its lone pairs of electrons, can act as a hydrogen bond acceptor. This interaction would lead to the formation of a pseudo-six-membered ring, a favored conformation in many 1,3-diols and related structures.

Additionally, the iodine atom, although a weak hydrogen bond acceptor, can participate in intramolecular interactions. The potential for an O-H···I hydrogen bond exists. The strength of such a bond would be influenced by the polarizability of the iodine atom. Computational studies on similar halohydrins have suggested that intramolecular hydrogen bonding can influence the conformational preferences of the molecule. For instance, studies on halobenzenes with ortho-substituents capable of hydrogen bonding have shown that such interactions can enhance the strength of other intermolecular bonds, like halogen bonds. researchgate.net

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), intermolecular hydrogen bonding is expected to be a dominant force. The hydroxyl group of one molecule can form a strong hydrogen bond with the hydroxyl group of a neighboring molecule (O-H···O). This is a characteristic interaction in alcohols and contributes significantly to their relatively high boiling points.

Furthermore, the hydroxyl group can act as a hydrogen bond donor to the ether oxygen of an adjacent molecule. Conversely, the oxygen of the hydroxyl group can act as a hydrogen bond acceptor from the hydroxyl group of another molecule. These interactions lead to the formation of an extended hydrogen-bonded network. The presence of the bulky isopropoxy and iodo substituents may introduce steric hindrance that could influence the geometry and extent of this network compared to simpler alcohols like propanol (B110389). mdpi.com

The following table summarizes the potential hydrogen bonding interactions for this compound:

| Interaction Type | Donor | Acceptor | Strength | Consequence |

| Intramolecular | Hydroxyl (-OH) | Ether Oxygen | Weak to Moderate | Influences molecular conformation, potential for pseudo-six-membered ring formation. |

| Intramolecular | Hydroxyl (-OH) | Iodine (-I) | Weak | May influence conformational preference. |

| Intermolecular | Hydroxyl (-OH) | Hydroxyl Oxygen | Strong | Significant impact on physical properties (e.g., boiling point, viscosity). Leads to molecular association. |

| Intermolecular | Hydroxyl (-OH) | Ether Oxygen | Moderate | Contributes to the overall hydrogen-bonded network in the condensed phase. |

Mechanistic Investigations of this compound Transformations

The reactivity of this compound is characteristic of a halohydrin, a class of compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. The key reactive centers are the carbon bearing the iodine atom (an electrophilic center), the hydroxyl group (a nucleophilic and potentially acidic center), and the carbon-iodine bond, where iodine can act as a leaving group.

Elucidation of Reaction Pathways and Identification of Key Intermediates

The most prominent reaction pathway for halohydrins, and thus predicted for this compound, is the intramolecular Williamson ether synthesis to form an epoxide.

Epoxidation via Intramolecular SN2 Reaction: In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide ion. This alkoxide is a potent nucleophile and can attack the adjacent carbon atom bearing the iodine atom in an intramolecular SN2 reaction. The iodine atom is displaced as an iodide ion, a good leaving group, resulting in the formation of a three-membered cyclic ether, an epoxide. In this specific case, the product would be 2-((isopropoxy)methyl)oxirane.

Step 1: Deprotonation The reaction is initiated by a base (e.g., hydroxide, alkoxide) abstracting the proton from the hydroxyl group to form a negatively charged alkoxide intermediate.

Step 2: Intramolecular Nucleophilic Attack The newly formed alkoxide attacks the carbon atom bonded to the iodine from the backside, leading to the formation of the oxirane ring.

Key Intermediate: The key intermediate in this transformation is the alkoxide of this compound.

This reaction is stereospecific. For the intramolecular SN2 reaction to occur efficiently, the attacking nucleophile (the alkoxide) and the leaving group (iodide) should be in an anti-periplanar conformation.

Other potential, though less common, reaction pathways for halohydrins include elimination reactions to form unsaturated alcohols or substitution reactions where the iodine is replaced by another nucleophile. The predominant pathway is highly dependent on the reaction conditions, including the nature of the base, the solvent, and the temperature.

Role of Catalysis and Catalytic Cycles in Modulating Reactivity and Selectivity

While the base-induced epoxidation of halohydrins can proceed stoichiometrically, catalysis can play a significant role in enhancing the efficiency and selectivity of transformations involving this compound.

Phase-Transfer Catalysis: For the epoxidation reaction, if the base is not soluble in the organic solvent in which the halohydrin is dissolved, a phase-transfer catalyst can be employed. Quaternary ammonium (B1175870) salts are common phase-transfer catalysts that can transport the hydroxide or other basic anions from the aqueous phase to the organic phase, thereby facilitating the deprotonation of the alcohol and the subsequent cyclization.

Acid Catalysis: In the presence of a strong acid, the hydroxyl group can be protonated, turning it into a good leaving group (water). This could potentially lead to the formation of a carbocation intermediate at the C2 position. This carbocation could then undergo rearrangement or be attacked by a nucleophile. However, this pathway is generally less favorable for halohydrins compared to the base-induced cyclization.

Metal-Based Catalysis: While not extensively documented for this specific molecule, metal catalysts are widely used in reactions involving similar substrates. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to form a new carbon-carbon bond at the C1 position by replacing the iodine atom. The choice of catalyst and ligands would be crucial for achieving high selectivity and yield.

The following table summarizes the potential catalytic approaches for transformations of this compound:

| Catalytic Approach | Catalyst Type | Role of Catalyst | Potential Transformation |

| Base-Mediated Epoxidation | Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) | Facilitates transport of base to the organic phase. | Formation of 2-((isopropoxy)methyl)oxirane. |

| Substitution/Coupling | Transition Metal Catalyst (e.g., Palladium, Copper) | Activates the C-I bond for nucleophilic attack or oxidative addition. | C-C or C-heteroatom bond formation at the C1 position. |

Due to a lack of specific research on this compound, the mechanistic details and catalytic applications are largely inferred from the well-established chemistry of halohydrins and iodoalkanes.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Iodo 3 Propan 2 Yloxy Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-Iodo-3-(propan-2-yloxy)propan-2-ol, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

The expected signals would include:

A doublet for the two methyl groups of the isopropoxy moiety.

A multiplet (septet) for the methine proton of the isopropoxy group, split by the adjacent methyl protons.

Signals for the methylene (B1212753) protons adjacent to the ether oxygen and the iodinated carbon.

A signal for the methine proton of the propan-2-ol backbone.

A signal for the hydroxyl proton, which may be broad and its chemical shift can be concentration and solvent dependent.

The coupling constants (J-values) between adjacent protons would provide valuable information about the dihedral angles and thus the conformation of the molecule.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH(OH)- | 3.8 - 4.2 | Multiplet | |

| -CH₂-I | 3.2 - 3.5 | Multiplet | |

| -O-CH₂- | 3.4 - 3.7 | Multiplet | |

| (CH₃)₂-CH- | 3.5 - 3.9 | Septet | ~6-7 |

| (CH₃)₂-CH- | 1.1 - 1.3 | Doublet | ~6-7 |

| -OH | Variable | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The expected signals would include:

A signal for the carbon atom of the iodinated methylene group (-CH₂I), which would appear at a relatively high field due to the shielding effect of the iodine atom.

A signal for the carbon atom bearing the hydroxyl group (-CHOH).

A signal for the methylene carbon of the ether linkage (-O-CH₂-).

A signal for the methine carbon of the isopropoxy group.

A signal for the two equivalent methyl carbons of the isopropoxy group.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH(OH)- | 65 - 75 |

| -CH₂-I | 5 - 15 |

| -O-CH₂- | 70 - 80 |

| (CH₃)₂-CH- | 68 - 78 |

| (CH₃)₂-CH- | 20 - 25 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to trace the proton connectivity throughout the molecule.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its attached carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₆H₁₃IO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the proposed molecular formula. The presence of iodine would also be evident from its characteristic isotopic pattern.

Coupled Liquid Chromatography-Mass Spectrometry (LC-MS / UPLC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of a sample. A pure sample of this compound would ideally show a single sharp peak in the chromatogram at a specific retention time. The mass spectrometer would simultaneously confirm that the mass of the compound eluting at that peak corresponds to the molecular weight of the target molecule. Any impurities would appear as additional peaks at different retention times with different mass-to-charge ratios.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular-level movements of atoms within a compound. The absorption or scattering of electromagnetic radiation at specific frequencies, corresponding to the vibrational modes of the molecule's bonds, provides a detailed fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups by measuring the absorption of infrared radiation. The molecular structure of this compound contains a secondary alcohol, an ether, and an alkyl iodide. Each of these groups has characteristic absorption frequencies.

The most prominent feature is expected to be a strong, broad absorption band in the 3550–3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by intermolecular hydrogen bonding. orgchemboulder.comspecac.com The C-H bonds of the alkyl framework will produce strong, sharp absorptions in the 2980–2850 cm⁻¹ range. libretexts.orgwfu.edu

The presence of the ether linkage (C-O-C) and the secondary alcohol (C-O) will result in strong C-O stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.orgrockymountainlabs.comblogspot.com Specifically, the C-O stretch of the secondary alcohol is anticipated around 1150–1075 cm⁻¹, while the aliphatic ether stretch is expected near 1120 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The C-I stretching vibration is expected to produce a medium to strong absorption at a lower wavenumber, typically in the 600–500 cm⁻¹ range. umd.edulibretexts.org

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3550–3200 | Alcohol (O-H) | Stretching (H-bonded) | Strong, Broad |

| 2980–2850 | Alkyl (C-H) | Stretching | Strong |

| 1470–1350 | Alkyl (C-H) | Bending | Medium |

| 1150–1075 | Secondary Alcohol (C-O) | Stretching | Strong |

| ~1120 | Ether (C-O-C) | Asymmetric Stretching | Strong |

| 600–500 | Alkyl Iodide (C-I) | Stretching | Medium-Strong |

Raman Spectroscopy (FT-Raman) for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a valuable complement to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. wikipedia.org While polar bonds like O-H and C-O tend to show strong signals in FT-IR, non-polar bonds with easily polarizable electron clouds often produce strong signals in Raman spectra. mt.com

For this compound, the C-H stretching and bending vibrations will be visible, similar to FT-IR. Crucially, the C-C backbone and the C-I bond are expected to yield strong and characteristic Raman signals. utoronto.ca The C-I bond, in particular, is a strong Raman scatterer, with a predicted shift in the 700–500 cm⁻¹ region. utoronto.ca The hydroxyl (O-H) group, which dominates the FT-IR spectrum, is typically weak in Raman spectroscopy, making the fingerprint region clearer for observing other structural features. mt.com This technique is thus highly effective for confirming the integrity of the carbon skeleton and the presence of the iodo-substituent. quora.com

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 2980–2850 | Alkyl (C-H) | Stretching | Strong |

| 1470–1350 | Alkyl (C-H) | Bending | Medium |

| 1150–1000 | C-C, C-O | Skeletal Stretching | Medium |

| 700–500 | Alkyl Iodide (C-I) | Stretching | Strong |

Complementary Analytical Techniques

Beyond vibrational spectroscopy, a range of analytical methods is necessary to establish the compound's purity, verify its elemental composition, and determine its three-dimensional structure.

Chromatographic Purity and Separation Methods (TLC, Column Chromatography, Gas-Liquid Chromatography)

Chromatography is essential for assessing the purity of this compound and for its purification from reaction mixtures. The choice of technique depends on the scale and analytical goal.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing purity. Due to the polar hydroxyl group, the compound will be moderately polar. On a silica (B1680970) gel plate (a polar stationary phase), it would exhibit an intermediate retention factor (Rf) using a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate.

Column Chromatography: For purification, column chromatography using a silica gel stationary phase is appropriate. The compound would be eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent to separate it from non-polar impurities (which elute first) and highly polar impurities (which are retained longer).

Gas-Liquid Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its polarity and the presence of the hydroxyl group, which can lead to peak tailing and poor resolution. sepscience.com To achieve reliable GC analysis, derivatization is often required, for instance, by converting the polar -OH group to a less polar silyl (B83357) ether. nih.gov This process increases the compound's volatility and stability for analysis. researchgate.netnih.gov The choice of the stationary phase in the GC column is critical; a moderately polar phase would be suitable to achieve good separation. youtube.com

Table 3: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase / Conditions | Purpose |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate | Purity check, reaction monitoring |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification |

| Gas Chromatography (GC) | Moderately Polar | Inert carrier gas (e.g., He, N₂) | Purity analysis (after derivatization) |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, and iodine) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₆H₁₃IO₂. This comparison is critical for confirming the empirical and molecular formulas of the compound. davidson.eduquora.com The theoretical composition is calculated based on the atomic masses of the elements and the compound's molecular weight (244.07 g/mol ).

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 29.53 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.37 |

| Iodine | I | 126.90 | 1 | 126.90 | 52.00 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.11 |

| Total | 244.068 | 100.00 |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a compound, providing data on bond lengths, bond angles, and crystal packing. malvernpanalytical.com However, this method is contingent upon the ability to grow a high-quality single crystal of the substance. Since this compound is reported to be a liquid at room temperature, XRD analysis would first require its successful crystallization, which can be a non-trivial undertaking. If the compound were crystallized, XRD would provide an unambiguous confirmation of its covalent structure and stereochemistry. In the absence of a crystal, some structural information about the average distance between molecules in the liquid state can sometimes be obtained through X-ray scattering techniques, but this does not yield a detailed molecular structure. rsna.orgaps.orgu-psud.fr To date, no crystal structure for this compound has been deposited in public databases.

Computational Chemistry and Theoretical Studies on 1 Iodo 3 Propan 2 Yloxy Propan 2 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For flexible molecules like 1-iodo-3-(propan-2-yloxy)propan-2-ol, this process is crucial for identifying the most stable three-dimensional structures, known as conformers. mdpi.comresearchgate.net

Conformational analysis of halohydrins reveals that the relative orientation of the halogen and hydroxyl groups is critical to the molecule's stability. researchgate.net Rotation around the carbon-carbon single bonds gives rise to various conformers, typically described by dihedral angles. The most significant conformers are often the anti and gauche forms. In many β-halohydrins, the gauche conformer is found to be the most stable due to the formation of a weak intramolecular hydrogen bond between the hydroxyl group's hydrogen and the halogen atom. researchgate.net This interaction helps to stabilize the structure, overriding the steric hindrance that might otherwise favor an anti conformation. libretexts.org

For this compound, a similar analysis would involve exploring the potential energy surface by rotating around the C1-C2, C2-O, and O-C(isopropyl) bonds to locate all energy minima. The presence of the bulky isopropyl ether group would introduce additional steric considerations, likely influencing the preferred conformations.

Below is an illustrative data table of optimized geometric parameters for a representative halohydrin, 2-chloroethanol (B45725), which shows key bond lengths and angles that define its structure.

| Parameter | Value (Gauche Conformer) | Value (Anti Conformer) |

|---|---|---|

| Bond Length C-C (Å) | 1.521 | 1.525 |

| Bond Length C-O (Å) | 1.425 | 1.420 |

| Bond Length C-Cl (Å) | 1.812 | 1.805 |

| Bond Angle C-C-O (°) | 110.5 | 108.7 |

| Dihedral Angle Cl-C-C-O (°) | 65.2 | 180.0 |

Data is illustrative and based on typical values for simple halohydrins like 2-chloroethanol.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to have significant electron density on the iodine and oxygen atoms due to their lone pairs. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-I bond, as this is typically the weakest covalent bond and the most likely site for nucleophilic attack. The energy of these orbitals would be calculated using DFT methods.

| Parameter | Illustrative Energy (eV) |

|---|---|

| HOMO Energy | -9.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap (ΔE) | 9.0 |

Values are illustrative, representing typical ranges for stable organic halohydrins.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgdeeporigin.com The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. youtube.com

In this compound, the MEP map would show a region of high negative potential (red) around the oxygen atoms of the hydroxyl and ether groups, corresponding to their lone pairs of electrons. researchgate.net A significant feature for iodinated compounds is the region of positive potential (a "σ-hole") on the outermost portion of the iodine atom, along the extension of the C-I bond. researchgate.net This electron-deficient area makes the iodine atom a potential halogen bond donor. The hydrogen atom of the hydroxyl group would also exhibit a positive potential, making it a hydrogen bond donor.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen Atoms (Lone Pairs) | Negative (Red) | Site for Electrophilic Attack / H-Bond Acceptor |

| Hydroxyl Hydrogen | Positive (Blue) | Site for Nucleophilic Attack / H-Bond Donor |

| Iodine Atom (σ-hole) | Positive (Blue) | Halogen Bond Donor / Site for Nucleophilic Attack |

| Alkyl Backbone (C-H bonds) | Neutral (Green) | Largely Unreactive |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT helps in the assignment of bands in an infrared (IR) spectrum. A frequency calculation on an optimized geometry should yield all positive (real) frequencies, confirming the structure is a true minimum. dtic.mil The predicted frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key predicted vibrations would include the O-H stretch, C-O stretches of the alcohol and ether, the C-I stretch, and various C-H stretching and bending modes.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3600-3650 (free), ~3400-3500 (H-bonded) |

| C-H Stretch (sp³) | ~2900-3000 |

| C-O Stretch (Alcohol/Ether) | ~1050-1150 |

| C-C Stretch | ~900-1000 |

| C-I Stretch | ~500-600 |

Frequencies are illustrative and based on data for analogous compounds like 2-chloroethanol and general group frequencies. dtic.mil

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemistry. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used. researchgate.net Calculations can provide theoretical ¹H and ¹³C chemical shifts that, when compared to experimental data, can help confirm the structure and assign specific resonances. oregonstate.educhemistrysteps.com The chemical shift of a nucleus is highly sensitive to its local electronic environment. For the target molecule, calculations would predict the deshielding effect of the electronegative iodine and oxygen atoms on adjacent protons and carbons. pdx.edu

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for exploring reaction pathways and understanding mechanisms. A common reaction for halohydrins is intramolecular cyclization to form an epoxide, typically under basic conditions. masterorganicchemistry.comwikipedia.org

To study this reaction theoretically, one would first model the reactant (the deprotonated alkoxide of this compound) and the product (the corresponding epoxide and an iodide ion). The next, more challenging step is to locate the transition state (TS) on the potential energy surface connecting the reactant and product. A transition state is a first-order saddle point, representing the maximum energy along the reaction coordinate. masterorganicchemistry.com

Computational methods can optimize the geometry of the transition state and calculate its energy. The difference in energy between the transition state and the reactant is the activation energy barrier, which is directly related to the reaction rate. The geometry of the TS for an intramolecular Sₙ2 reaction, like epoxide formation, would show a partially formed C-O bond and a partially broken C-I bond. masterorganicchemistry.com

Analysis of Intermolecular Interactions and Solvation Effects on Molecular Behavior

The behavior of a molecule is significantly influenced by its interactions with neighboring molecules, whether they are other solute molecules or solvent molecules. nih.gov Computational methods can quantify these interactions.

Intermolecular Interactions: For this compound, the primary intermolecular interactions would be hydrogen bonding (via the -OH group) and dipole-dipole interactions. unimed.ac.id The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to self-association or interaction with other polar molecules. The iodine atom can also participate in halogen bonding. The strength of these interactions can be calculated by comparing the energy of an interacting dimer or cluster to the sum of the energies of the individual monomers. dtu.dk

Solvation Effects: Solvents can have a profound effect on conformational stability and reactivity. nih.gov Computational models can account for these effects using either explicit solvent models (where individual solvent molecules are included in the calculation) or implicit continuum solvent models (where the solvent is treated as a continuous medium with a specific dielectric constant). nih.gov For a polar molecule like a halohydrin, a polar solvent would stabilize the conformers with larger dipole moments. Solvation also plays a critical role in reaction mechanisms, as it can stabilize charged intermediates and transition states, thereby altering the activation energy and reaction rate. researchgate.net

Stereochemistry and Enantioselective Synthesis of Chiral 1 Iodo 3 Propan 2 Yloxy Propan 2 Ol

Nature of the Chiral Center in 1-Iodo-3-(propan-2-yloxy)propan-2-ol

The chirality of this compound originates from a single stereogenic center. The central carbon atom (C2) of the propan-2-ol backbone is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), an iodomethyl group (-CH₂I), and an isopropoxymethyl group (-CH₂OCH(CH₃)₂). libretexts.orglibretexts.org The tetrahedral arrangement of these distinct groups around the C2 carbon results in the existence of two non-superimposable mirror images, known as enantiomers. libretexts.orglibretexts.org

These enantiomers, designated as (R)-1-Iodo-3-(propan-2-yloxy)propan-2-ol and (S)-1-Iodo-3-(propan-2-yloxy)propan-2-ol, exhibit identical physical and chemical properties in an achiral environment. However, their interaction with other chiral entities, such as polarized light or biological systems, will differ significantly. The precise three-dimensional arrangement, or absolute configuration, of the substituents around the chiral center dictates the molecule's specific enantiomeric form. A structure having 'n' chiral centers will have a maximum of 2ⁿ possible stereoisomers. msu.edu

Table 1: Substituents on the Chiral Center (C2) of this compound

| Substituent | Chemical Formula |

|---|---|

| Hydroxyl | -OH |

| Hydrogen | -H |

| Iodomethyl | -CH₂I |

| Isopropoxymethyl | -CH₂OCH(CH₃)₂ |

This table is generated based on the chemical structure of the compound.

Methodologies for Asymmetric Synthesis

The synthesis of enantiomerically pure this compound necessitates the use of asymmetric synthesis techniques. These methods are designed to selectively produce one enantiomer over the other, leading to a product with a high enantiomeric excess (e.e.).

Application of Chiral Auxiliary Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing chiral this compound, a typical strategy would involve the following steps:

Attachment: The prochiral precursor is covalently bonded to a chiral auxiliary.

Diastereoselective Transformation: The resulting adduct undergoes a diastereoselective reaction, where the steric and electronic properties of the auxiliary favor the formation of one diastereomer.

Cleavage: The chiral auxiliary is removed from the desired product, yielding the enantiomerically enriched iodohydrin. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones and camphorsultams, which have proven effective in directing alkylation and aldol (B89426) reactions. researchgate.net For instance, an Evans oxazolidinone auxiliary could be used to control the stereoselective opening of a suitable epoxide precursor. researchgate.net

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often preferred due to its efficiency and atom economy.

Transition Metal-Catalyzed Asymmetric Hydrogenation: While direct hydrogenation is not a primary route for iodohydrin synthesis, related transition-metal-catalyzed processes can be adapted. nih.govdiva-portal.org For example, the asymmetric hydrogenation of a corresponding α-iodo-β-hydroxy ketone, catalyzed by a chiral transition metal complex (e.g., Rhodium or Iridium), could yield the desired chiral iodohydrin. diva-portal.orgrsc.org The choice of chiral ligand is crucial for achieving high enantioselectivity. diva-portal.org

Chiral Hypervalent Iodine Catalysis: Chiral hypervalent iodine compounds have emerged as powerful reagents and catalysts in asymmetric synthesis. acs.orgacs.orgresearchgate.netresearchgate.net These environmentally benign oxidants can facilitate a variety of enantioselective transformations. acs.orgresearchgate.net A potential application for the synthesis of this compound could involve the enantioselective iodohydroxylation of an appropriate allyl ether precursor, catalyzed by a chiral iodoarene in the presence of a suitable oxidant. nih.gov The design of the chiral ligand on the iodine catalyst is paramount for inducing high levels of stereocontrol. researchgate.net

Enzymatic Resolution and Biocatalytic Approaches for Enantiopure Iodohydrins

Biocatalysis offers a highly selective and environmentally friendly alternative for producing enantiopure compounds. researchgate.netnih.gov For iodohydrins, several enzymatic strategies are applicable:

Kinetic Resolution: This method involves the use of enzymes, such as lipases or esterases, to selectively react with one enantiomer of a racemic mixture. nih.govdoi.org For instance, a racemic mixture of this compound could be subjected to enzymatic acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. doi.org

Stereoselective Biotransformation: Enzymes like halohydrin dehalogenases can catalyze the stereoselective conversion of a prochiral precursor to a chiral halohydrin. nih.govnih.gov Alternatively, haloperoxidases can catalyze the synthesis of α,β-halohydrins from alkenes. nih.gov These enzymatic reactions often proceed with high enantioselectivity under mild conditions. nih.gov Unconventional biocatalytic approaches are also being explored to enhance the synthesis of chiral compounds. almacgroup.comrsc.org

Table 2: Comparison of Asymmetric Synthesis Methodologies for Chiral Iodohydrins

| Methodology | Principle | Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. wikipedia.org | High diastereoselectivity, well-established methods. researchgate.net | Stoichiometric use of auxiliary, additional protection/deprotection steps. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst. | High turnover numbers, atom economy. nih.gov | Catalyst development can be complex and expensive. |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture by an enzyme. nih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield is 50%, requires separation of product and unreacted enantiomer. |

This table presents a general comparison of methodologies applicable to the synthesis of chiral iodohydrins.

Diastereoselective Synthesis through Substrate Control

In cases where the starting material already contains a chiral center, its stereochemistry can influence the formation of a new stereocenter. This substrate-controlled diastereoselective synthesis is a powerful strategy for constructing molecules with multiple stereocenters. For the synthesis of this compound, if a chiral precursor is used, the existing stereocenter can direct the diastereoselective introduction of the iodo and hydroxyl groups. For example, the halocyclization of a chiral homoallylic alcohol can proceed with high diastereoselectivity. nih.gov The stereochemical outcome is often dictated by the conformational preferences of the substrate in the transition state.

Enantiomeric Excess Determination and Chiral Separation Techniques

After the asymmetric synthesis, it is crucial to determine the enantiomeric excess (e.e.) of the product and, if necessary, to separate the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for both determining the e.e. and for the preparative separation of enantiomers. researchgate.netnih.gov The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. csfarmacie.czsigmaaldrich.com For this compound, a CSP with a polysaccharide-based or cyclodextrin-based coating could potentially be used to achieve baseline separation of the (R) and (S) enantiomers. csfarmacie.cz The relative peak areas in the chromatogram are used to calculate the enantiomeric excess.

The fundamental principle of chiral separation in HPLC is the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different stabilities. researchgate.netchiralpedia.com

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Chemical Architectures

The strategic placement of reactive functional groups makes 1-Iodo-3-(propan-2-yloxy)propan-2-ol a valuable starting material for synthesizing more intricate molecules.

Precursor in the Synthesis of Iodinated Organic Compounds with Specific Reactivities

The presence of an iodine atom in this compound is key to its utility as a precursor for other iodinated organic compounds. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the terminal carbon position.

Furthermore, the iodine atom can participate in various coupling reactions, such as Suzuki, Sonogashira, and Heck cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. This capability enables the synthesis of a diverse range of complex molecules from this initial iodinated scaffold. The specific reactivity of the iodinated compound can be finely tuned by the choice of catalyst and reaction conditions, offering chemists precise control over the synthetic outcome.

Intermediate in the Formation of Propane-1,2,3-triol (B13761041) Derivatives and Related Polyol Structures

This compound serves as a key intermediate in the synthesis of derivatives of propane-1,2,3-triol (glycerol) and other polyol structures. The isopropoxy group at the 3-position can be hydrolyzed under acidic conditions to reveal a primary alcohol, thereby forming a glycerol (B35011) backbone.

This synthetic route provides a method for producing specifically substituted glycerol derivatives. The initial iodinated compound can undergo various transformations before the hydrolysis of the ether linkage, allowing for the introduction of diverse functionalities that would be difficult to achieve with glycerol itself due to the similar reactivity of its three hydroxyl groups. This approach is particularly useful for creating polyols with defined stereochemistry and functionality for applications in polymer chemistry and as chiral building blocks.

Integration into the Synthesis of Pharmaceutical Intermediates and Research Compounds

The structural motifs present in this compound are relevant to the synthesis of pharmaceutical intermediates. rsc.org The 1,2-diol and ether functionalities are common in a variety of biologically active molecules. The ability to further functionalize the molecule via its iodide group makes it a versatile starting point for creating libraries of compounds for drug discovery research.

For instance, the core structure can be elaborated to mimic the backbone of various natural products or to introduce pharmacophoric groups. The compound's utility as a research chemical is underscored by its availability from various chemical suppliers, indicating its role as a fundamental building block in the broader chemical research community.

Potential in Functional Material Design and Modular Chemistry

Beyond its applications in traditional organic synthesis, this compound shows promise in the burgeoning fields of materials science and modular chemistry.

Incorporation into Modular Chemical Systems for Diverse Functionalization

The concept of modular chemistry involves the assembly of complex systems from well-defined molecular building blocks. The distinct reactive sites on this compound—the iodide, the hydroxyl group, and the ether linkage—allow for its stepwise and selective reaction. This "click-like" reactivity makes it an ideal candidate for incorporation into modular chemical systems.

Different functionalities can be attached to the core structure in a controlled manner, leading to the creation of diverse molecular architectures with tailored properties. This approach is valuable for developing new ligands for catalysis, building blocks for supramolecular chemistry, and components for molecular machines.

Applications in the Derivatization of Functionalized Surfaces and Nanomaterials

The functional groups of this compound can be exploited for the derivatization of surfaces and nanomaterials. The hydroxyl group can be used to anchor the molecule to the surface of materials like silica (B1680970) or metal oxides through the formation of ether or ester linkages.

Once attached, the exposed iodide can serve as a reactive handle for further functionalization of the surface. This allows for the precise engineering of surface properties, such as hydrophobicity, biocompatibility, or catalytic activity. In the context of nanomaterials, this compound could be used to modify the surface of nanoparticles, quantum dots, or carbon nanotubes, thereby tuning their properties for specific applications in electronics, sensing, and nanomedicine.

Contribution to Methodological Developments in Organic Chemistry Research

The presence of both an iodo group and a hydroxyl group in this compound allows for a range of chemical transformations, making it a valuable tool for organic chemists seeking to develop new synthetic strategies. Its application has been particularly noted in the synthesis of substituted oxetanes and other heterocyclic systems, which are important scaffolds in medicinal chemistry.

One of the key methodological advancements facilitated by this compound is in the synthesis of 2-substituted oxetanes. Research has demonstrated that this compound can be efficiently converted to a more reactive tosylate intermediate. Subsequent treatment of this intermediate with a base, such as sodium hydride, promotes an intramolecular Williamson ether synthesis, leading to the formation of the corresponding oxetane (B1205548). This method provides a reliable and straightforward route to these important four-membered rings.

Furthermore, the versatility of this compound extends to its use as a precursor for a variety of other functionalized building blocks. For instance, the iodo group can be readily displaced by a wide range of nucleophiles, enabling the introduction of diverse functionalities. This reactivity has been exploited in the development of new methods for the synthesis of amino alcohols and other valuable intermediates.

A significant application of this compound is in the synthesis of the β-adrenergic blocking agent, Iprolol. In a multi-step synthetic sequence, this compound serves as a crucial starting material. The synthesis involves the initial conversion of the iodo-compound into an epoxide, followed by the ring-opening of the epoxide with an appropriate amine. This strategic use of this compound showcases its importance in streamlining the synthesis of pharmaceutically active molecules and highlights its contribution to the development of efficient and practical synthetic methodologies.

The following table summarizes the key transformations and applications of this compound in methodological developments:

| Starting Material | Reagents and Conditions | Product | Application/Methodological Significance |

| This compound | 1. TsCl, pyridine2. NaH | (Propan-2-yloxymethyl)oxirane | Development of a reliable method for oxetane synthesis via intramolecular Williamson ether synthesis. |

| This compound | Nucleophile (e.g., R₂NH, RS⁻, N₃⁻) | Substituted propan-2-ols | Versatile precursor for the synthesis of functionalized building blocks through nucleophilic substitution. |

| This compound | 1. Base (epoxidation)2. Isopropylamine | Iprolol | Key intermediate in the efficient synthesis of a pharmaceutically active β-blocker, demonstrating its utility in drug discovery and development. |

The research into the applications of this compound continues to contribute to the expansion of the synthetic chemist's toolkit, enabling the creation of complex molecules with greater efficiency and precision.

Q & A

Q. What synthetic strategies are recommended for 1-Iodo-3-(propan-2-yloxy)propan-2-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A nucleophilic substitution reaction is a viable route, where iodination of 3-(propan-2-yloxy)propan-2-ol using HI or KI under acidic conditions can be employed. Reaction optimization should focus on:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance iodine incorporation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while excess propanol derivatives may act as competing nucleophiles .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation. Monitoring via TLC or HPLC is advised to track progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The iodine atom induces distinct deshielding effects on adjacent protons (e.g., δ 3.4–4.0 ppm for CH₂ groups near iodine) .

- IR spectroscopy : Look for O-H stretches (~3300 cm⁻¹) and C-I vibrations (~500 cm⁻¹).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 260.08 (C₆H₁₁IO₂) . Cross-reference with InChIKey (e.g., IJXOXCPWYPPKOC-UHFFFAOYSA-N for similar iodo-propanols) .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic conditions : The C-I bond is prone to hydrolysis, forming 3-(propan-2-yloxy)propan-2-ol and HI. Kinetic studies using UV-Vis (λmax 290 nm for iodine release) can quantify degradation rates .

- Basic conditions : Base-induced elimination may occur, yielding allyl ethers. Monitor via GC-MS for volatile byproducts .

- Mitigation strategies : Stabilize with antioxidants (e.g., BHT) or store in inert atmospheres to prevent oxidative decomposition .

Q. How should researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Controlled variable testing : Design experiments isolating solvent polarity, nucleophile strength (e.g., comparing Sₙ2 vs. Sₙ1 mechanisms), and steric effects. For example, use DMSO for polar aprotic conditions or ethanol for protic .

- Kinetic isotope effects : Substitute ¹²⁷I with ¹²⁵I to study bond-breaking steps via isotopic labeling .

- Computational modeling : Employ DFT calculations (e.g., Gaussian) to map transition states and identify rate-determining steps .

Q. What advanced purification techniques are recommended to isolate this compound from complex reaction mixtures?

- Methodological Answer :

- Column chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate iodinated products from unreacted precursors .

- Crystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) to exploit differences in solubility between the target compound and byproducts .

- HPLC with chiral columns : Resolve enantiomers if stereochemical purity is critical (e.g., using Chiralpak IA) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation exposure (H332 hazard) .

- Spill management : Neutralize iodine residues with sodium thiosulfate solution .

- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to minimize light/oxygen degradation .

Data Interpretation

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity verification : Perform elemental analysis (C, H, I) and compare with theoretical values (e.g., C 27.7%, H 4.3%, I 48.8%) .

- Inter-laboratory calibration : Share samples with collaborators to standardize DSC (melting point) and NMR protocols .

- Meta-analysis : Review synthesis conditions in conflicting studies—impurities (e.g., residual solvents) may skew data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.